

Arteludovicinolide A: A Comprehensive Technical Guide to its Discovery and Natural Sources

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Compound of Interest

Compound Name: *Arteludovicinolide A*

Cat. No.: *B1253940*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, natural sources, and isolation of **Arteludovicinolide A**, a sesquiterpene lactone of significant interest. The document details the initial discovery and characterization, followed by its identification in various plant species, and includes detailed experimental protocols for its extraction and purification.

Discovery and Initial Characterization

Arteludovicinolide A was first discovered and characterized in 1982 by Bohlmann and Zdero. Contrary to what its later isolations from the *Achillea* genus might suggest, the compound was first isolated from *Artemisia ludoviciana* Nutt., a species commonly known as white sagebrush, native to North America.

The initial characterization of **Arteludovicinolide A** was accomplished through extensive spectroscopic analysis, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry, which were instrumental in elucidating its complex stereochemistry.

Natural Sources of Arteludovicinolide A

Following its initial discovery, **Arteludovicinolide A** has been identified in several species within the Asteraceae family, notably in the genus *Achillea*. The primary natural sources identified to date are:

- *Artemisia ludoviciana* Nutt.: The original source of **Arteludovicinolide A**.
- *Achillea setacea* Waldst. & Kit.: This species has been a significant source for subsequent isolations of the compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- *Achillea coarctata* Poir.: Another species of the *Achillea* genus from which **Arteludovicinolide A** has been isolated.[\[5\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data related to the isolation and characterization of **Arteludovicinolide A** from its natural sources.

Parameter	Artemisia ludoviciana (Original Discovery)	Achillea setacea	Achillea coarctata
Yield	Data not available in the initial report.	Not explicitly quantified for the individual compound. A crude lactone fraction of 2.7 g was obtained from 150 g of plant material.	Data not available in the cited report.
Molecular Formula	C ₁₅ H ₁₈ O ₅	C ₁₅ H ₁₈ O ₅	C ₁₅ H ₁₈ O ₅
Molecular Weight	278.30 g/mol	278.30 g/mol	278.30 g/mol
¹ H-NMR (CDCl ₃)	Specific chemical shifts are detailed in the original 1982 publication by Bohlmann and Zdero.	The ¹ H-NMR data is consistent with the originally reported values.	The ¹ H-NMR data is consistent with the originally reported values.
¹³ C-NMR (CDCl ₃)	Specific chemical shifts are detailed in the original 1982 publication by Bohlmann and Zdero.	The ¹³ C-NMR data is consistent with the originally reported values.	The ¹³ C-NMR data is consistent with the originally reported values.
Mass Spec. (m/z)	Key fragments and molecular ion peak are detailed in the original 1982 publication.	Key fragments and molecular ion peak are consistent with the originally reported values.	Key fragments and molecular ion peak are consistent with the originally reported values.

Experimental Protocols

Isolation from Achillea setacea

The following protocol is based on the methodology described by Todorova et al. (2000).^{[1][2][3][4]}

Plant Material: The aerial parts of *Achillea setacea* were collected during the flowering stage.

Extraction:

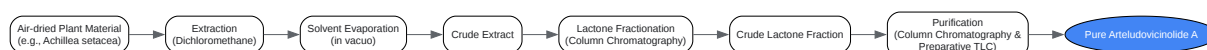
- Air-dried and ground aerial parts of the plant (150 g) were extracted with dichloromethane (CH₂Cl₂) (2 x 500 ml) at room temperature.
- The solvent was evaporated in vacuo to yield a crude extract.

Fractionation and Purification:

- The crude extract was processed to obtain a crude lactone fraction (2.7 g).
- This fraction was subjected to column chromatography on silica gel.
- Elution was performed with solvent mixtures of increasing polarity, typically chloroform-methanol (CHCl₃-MeOH).
- Fractions were monitored by Infrared (IR) spectroscopy to identify those containing lactones.
- Selected lactone-containing fractions were further purified by additional column chromatography and preparative Thin Layer Chromatography (TLC) to yield pure **Arteludovicinolide A**.

General Isolation Workflow for Sesquiterpene Lactones

The following diagram illustrates a typical workflow for the isolation of sesquiterpene lactones, such as **Arteludovicinolide A**, from plant material.



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Figure 1: General workflow for the isolation of **Arteludovicinolide A**.

Biological Activity

Arteludovicinolide A has been reported to possess anti-inflammatory properties. Further research into its mechanism of action is ongoing. At present, specific signaling pathways modulated by **Arteludovicinolide A** have not been fully elucidated in the available literature. As such, a signaling pathway diagram cannot be provided at this time. Research in this area is anticipated to reveal the molecular targets and pathways through which this compound exerts its biological effects, which will be of significant interest to the drug development community.

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